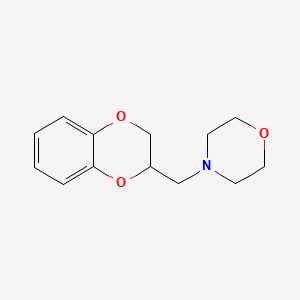

2-(Morpholinomethyl)-1,4-benzodioxan

描述

2-(Morpholinomethyl)-1,4-benzodioxan is a synthetic compound featuring a 1,4-benzodioxan core substituted with a morpholinomethyl group at the 2-position. The 1,4-benzodioxan scaffold is renowned for its pharmacological versatility, appearing in α/β-blockers, antihypertensives, anticancer agents, and enzyme inhibitors (e.g., MAO-B, FAK) . The morpholinomethyl group introduces a tertiary amine moiety, which may enhance solubility, bioavailability, and receptor-binding interactions compared to simpler derivatives .

属性

CAS 编号 |

34274-18-5 |

|---|---|

分子式 |

C13H17NO3 |

分子量 |

235.28 g/mol |

IUPAC 名称 |

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)morpholine |

InChI |

InChI=1S/C13H17NO3/c1-2-4-13-12(3-1)16-10-11(17-13)9-14-5-7-15-8-6-14/h1-4,11H,5-10H2 |

InChI 键 |

IFHNHXVGQVKTTI-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1CC2COC3=CC=CC=C3O2 |

产品来源 |

United States |

准备方法

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Purification Complexity |

|---|---|---|---|

| Nucleophilic Sub. | 72–78% | High | Medium (column chromatography) |

| Mannich Reaction | 65–68% | Moderate | Low (recrystallization) |

| Reductive Amination | 63% | Low | High (HPLC required) |

Industrial Preference : Method 1 is favored for kilogram-scale production due to reproducible yields and minimal side products.

化学反应分析

Types of Reactions

2-(Morpholinomethyl)-1,4-benzodioxan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学研究应用

The applications of "2-(Morpholinomethyl)-1,4-benzodioxan" are varied, with research spanning from pharmaceutical development to chemical synthesis. The 1,4-benzodioxane scaffold, a core structure of this compound, is found in natural products such as Silybin and Purpurenol and has garnered attention in medicinal chemistry .

Scientific Research Applications

- Monoamine Oxidase B (MAO-B) Inhibition: 1,4-benzodioxan derivatives have demonstrated inhibitory activity against human MAO-B, suggesting potential use in treating neurological disorders .

- FAK Inhibitors: Studies have shown that 1,4-benzodioxan and piperazine moieties could be relevant substructures for developing novel and potent FAK inhibitors . Some 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl side chain were reported as new FAKIs . One such compound blocked FAK at the nanomolar level and arrested the proliferation of different cancer cell lines .

- Antimicrobial and Anticancer Properties: Phenol, 4,5-dimethyl-2-(morpholinomethyl) is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Organic Synthesis: The 1,4-benzodioxane moiety is employed as a component in organic synthesis . It is utilized in creating therapeutic agents with various properties, including alpha-adrenergic blocking, antigrastic, spasmolytic, antipsychotic, anxiolytic, hepatoprotective, and I2 imidazoline receptor agonist activities .

- Anti-inflammatory Activity: Derivatives of 1,3-benzodioxane possess anti-inflammatory activity with low toxicity, as well as analgesic, mucolytic, and antipyretic activity .

作用机制

The mechanism of action of 2-(Morpholinomethyl)-1,4-benzodioxan involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzodioxan moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

相似化合物的比较

Key Observations :

- Substituent Position : Methoxy at C2 (e.g., 2-methoxy-1,4-benzodioxan) enhances α2-antagonist activity, but similar substitutions in piperoxan reduce potency, indicating position- and scaffold-dependent effects .

- Morpholinomethyl vs. Imidazoline: The morpholine group may offer improved pharmacokinetics over idazoxan’s imidazoline, which is associated with central hypotension .

- Electron-Withdrawing Groups : Halogens (e.g., Br, Cl) at the A-ring meta/para positions in chalcones enhance MAO-B inhibition (IC50 < 1 µM) compared to unsubstituted analogs .

Pharmacological Profiles in Therapeutic Contexts

Key Observations :

- Anticancer Activity: 1,3,4-Oxadiazole derivatives with benzodioxan exhibit nanomolar IC50 values, attributed to hydrogen bonding (e.g., Lys372) and π-cation interactions .

- Structural Accuracy : Misassignment of 9-methoxystrobilurin L (1,4-benzodioxan vs. 1,5-benzodioxepin) underscores the need for precise structural characterization to avoid erroneous activity profiles .

生物活性

2-(Morpholinomethyl)-1,4-benzodioxan is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound features a morpholinomethyl group attached to a 1,4-benzodioxan core, which is known for its ability to interact with various biological targets. The general structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of focal adhesion kinase (FAK), a protein implicated in cancer cell proliferation and migration.

- Mechanism of Action : The compound inhibits FAK activity, leading to decreased cancer cell migration and invasion. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colorectal cancer) with IC50 values in the low micromolar range .

- Case Study : A study evaluating several derivatives of benzodioxan showed that modifications could enhance anticancer activity. For instance, the introduction of specific substituents led to improved FAK inhibition and apoptosis induction in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

- Antibacterial Activity : Research indicates that this compound exhibits notable antibacterial effects against both gram-positive and gram-negative bacteria. Comparative studies showed it outperformed traditional antibiotics like fluconazole against certain strains .

- Antifungal Activity : The compound demonstrated effective antifungal properties against pathogens such as Candida albicans, highlighting its potential use in treating fungal infections .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays.

- Findings : It was found to exhibit significant free radical scavenging activity, suggesting its utility in preventing oxidative stress-related diseases .

Data Summary

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,4-benzodioxan derivatives, and how can they be optimized for 2-(Morpholinomethyl) substitution?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used to synthesize substituted 1,4-benzodioxans. For morpholinomethyl substitution, pre-functionalization of the benzodioxan core with bromomethyl groups (e.g., 2-bromomethyl-1,4-benzodioxan) followed by nucleophilic substitution with morpholine is effective . Optimization requires control of reaction temperature (60–80°C), solvent polarity (e.g., DMF), and stoichiometric ratios to minimize byproducts. Computational thermochemical data (e.g., enthalpy of formation) can guide solvent selection and energy efficiency .

Q. How can the thermodynamic stability of 2-(Morpholinomethyl)-1,4-benzodioxan be experimentally validated?

- Methodological Answer : Static bomb calorimetry and Calvet microcalorimetry are standard for measuring combustion energies and enthalpies of vaporization/sublimation. For 1,4-benzodioxan derivatives, experimental gas-phase enthalpies of formation (ΔfH°(g)) range from −300 to −350 kJ/mol, with deviations <5% from DFT calculations. Stability comparisons require benchmarking against parent compounds (e.g., unsubstituted 1,4-benzodioxan) .

Q. What spectroscopic techniques are suitable for analyzing the conformational dynamics of 1,4-benzodioxan derivatives?

- Methodological Answer : Rotationally resolved electronic spectroscopy combined with ab initio calculations (e.g., MP2/cc-pVTZ) reveals non-planarity in the dioxan ring. In 1,4-benzodioxan, inertial defects indicate increased puckering in the excited state versus the ground state. For morpholinomethyl derivatives, NMR (1H/13C) and IR spectroscopy can track substituent-induced ring strain .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or morpholinomethyl groups) impact α2-adrenoreceptor antagonist activity in 1,4-benzodioxan derivatives?

- Methodological Answer : Methoxy substitution at position 2 of 1,4-benzodioxan enhances α2-antagonist potency (e.g., reversing agonist-induced inhibition in rat vas deferens). However, analogous substitutions in related antagonists (e.g., piperoxan) reduce activity by >200-fold, highlighting scaffold-specific SAR. Morpholinomethyl groups may alter steric and electronic interactions with receptor pockets; docking studies (AutoDock Vina) and in vitro assays (e.g., cAMP modulation) are critical for validation .

Q. What computational strategies resolve contradictions in reported bioactivity data for 1,4-benzodioxan derivatives?

- Methodological Answer : Discrepancies in α2-adrenoreceptor binding affinities (e.g., idazoxan vs. methoxy derivatives) arise from assay variability (cell lines, species differences). Meta-analysis using molecular dynamics (GROMACS) and free-energy perturbation (FEP) can reconcile data by simulating ligand-receptor dynamics under physiological conditions. Homology modeling of α2A/α2B subtypes further clarifies subtype selectivity .

Q. How can this compound derivatives be designed to target methionine aminopeptidase-2 (MetAP-2) for antitumor applications?

- Methodological Answer : Structure-based drug design using X-ray crystallography (PDB: 1BN5) identifies key MetAP-2 binding pockets. Derivatives with 1,3,4-oxadiazole or thiadiazole moieties conjugated to 1,4-benzodioxan show IC50 values <10 μM. Morpholinomethyl groups improve solubility and membrane permeability; QSAR models (CoMFA/CoMSIA) optimize logP and hydrogen-bond acceptor counts .

Q. What role does the anomeric effect play in the electronic excitation of 1,4-benzodioxan derivatives, and how does this influence photophysical properties?

- Methodological Answer : The anomeric effect stabilizes twisted C2-symmetric conformations in the ground state. Upon excitation (S0→S1), increased puckering alters dipole moments and fluorescence quantum yields. Time-resolved spectroscopy (fs-TAS) and TD-DFT calculations (B3LYP/6-311++G**) correlate excited-state relaxation pathways with substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。